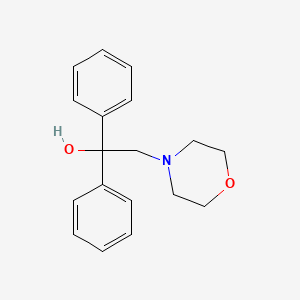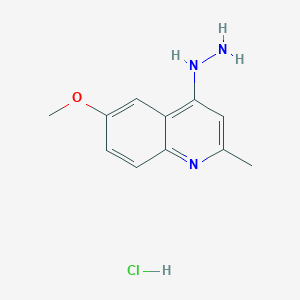
4-Morpholineethanol, alpha,alpha-diphenyl-
Descripción general
Descripción
4-Morpholineethanol, alpha,alpha-diphenyl-: is a chemical compound with the molecular formula C18H21NO2 It is characterized by the presence of a morpholine ring, an ethanol group, and two phenyl groups attached to the alpha carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineethanol, alpha,alpha-diphenyl- typically involves the reaction of morpholine with benzophenone in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Reaction of Morpholine with Benzophenone:
Industrial Production Methods: In industrial settings, the production of 4-Morpholineethanol, alpha,alpha-diphenyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Morpholineethanol, alpha,alpha-diphenyl- undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing Agents (e.g., Potassium Permanganate, Chromium Trioxide)
Conditions: Acidic or Basic Medium
Products: Corresponding Ketones or Carboxylic Acids
-
Reduction:
Reagents: Reducing Agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride)
Conditions: Solvent (e.g., Ether, Tetrahydrofuran)
Products: Corresponding Alcohols or Amines
-
Substitution:
Reagents: Halogenating Agents (e.g., Thionyl Chloride, Phosphorus Tribromide)
Conditions: Solvent (e.g., Chloroform, Dichloromethane)
Products: Corresponding Halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-Morpholineethanol, alpha,alpha-diphenyl- can yield benzophenone derivatives, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
4-Morpholineethanol, alpha,alpha-diphenyl- has a wide range of scientific research applications, including:
-
Chemistry:
- Used as a reagent in organic synthesis.
- Employed in the preparation of various derivatives for further chemical studies.
-
Biology:
- Investigated for its potential biological activity.
- Studied for its interactions with biological molecules and pathways.
-
Medicine:
- Explored for its potential therapeutic properties.
- Evaluated for its effects on various biological targets.
-
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the formulation of certain industrial products.
Mecanismo De Acción
The mechanism of action of 4-Morpholineethanol, alpha,alpha-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in biological systems, it may interact with proteins or nucleic acids, affecting cellular processes and functions.
Comparación Con Compuestos Similares
-
4-Morpholineethanol:
- Lacks the alpha,alpha-diphenyl groups.
- Different chemical and physical properties.
-
Benzophenone:
- Contains two phenyl groups but lacks the morpholine and ethanol groups.
- Different reactivity and applications.
-
Morpholine:
- Contains the morpholine ring but lacks the ethanol and phenyl groups.
- Different chemical behavior and uses.
Uniqueness: 4-Morpholineethanol, alpha,alpha-diphenyl- is unique due to the presence of both the morpholine ring and the alpha,alpha-diphenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-morpholin-4-yl-1,1-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-18(16-7-3-1-4-8-16,17-9-5-2-6-10-17)15-19-11-13-21-14-12-19/h1-10,20H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPBYSGBLBBADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157074 | |
| Record name | 4-Morpholineethanol, alpha,alpha-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13150-37-3 | |
| Record name | 4-Morpholineethanol, alpha,alpha-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholineethanol, alpha,alpha-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[4-(hydroxymethyl)phenoxy]acetate](/img/structure/B3030962.png)







![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B3030975.png)
![(4-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B3030979.png)

![4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3030982.png)
